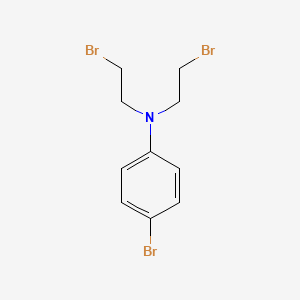

4-Bromo-N,N-bis(2-bromoethyl)aniline

Description

Contextualization of N,N-bis(2-haloethyl)aniline Compounds in Chemical Research

The broader family of N,N-bis(2-haloethyl)aniline compounds, often referred to as aromatic nitrogen mustards, has a significant history in chemical research. nih.govnih.gov These compounds are characterized by the N,N-bis(2-haloethyl) functional group attached to an aniline (B41778) core. The reactivity of the haloethyl groups, typically chloro or bromo, is a key feature, making them potent alkylating agents.

Historically, research into N,N-bis(2-haloethyl)anilines has been driven by their potential pharmacological activities. nih.gov For instance, N,N-bis(2-chloroethyl)aniline, also known as aniline mustard, has been investigated as an anticancer agent. medchemexpress.com The ability of these compounds to alkylate biological macromolecules forms the basis of this interest.

Furthermore, the versatility of the aniline ring allows for the introduction of various substituents, leading to a wide array of derivatives with tailored electronic and steric properties. nih.gov This has made N,N-bis(2-haloethyl)anilines valuable starting materials in the synthesis of more complex molecules, including macrocycles. nih.gov The specific halogen (chlorine or bromine) and the substituents on the aromatic ring can significantly influence the compound's reactivity and potential applications.

Scope of Academic Inquiry for 4-Bromo-N,N-bis(2-bromoethyl)aniline

Academic inquiry into 4-Bromo-N,N-bis(2-bromoethyl)aniline has centered on its synthesis, characterization, and reactivity. The presence of three bromine atoms in the molecule offers multiple sites for further chemical transformations.

The synthesis of related N,N-bis(2-bromoethyl)aniline has been described, typically involving the treatment of the corresponding N,N-bis(2-hydroxyethyl)aniline with a brominating agent like phosphorus tribromide (PBr₃). nih.gov A similar approach can be envisioned for the synthesis of the 4-bromo derivative, starting from 4-bromoaniline (B143363). The synthesis of 4-bromoaniline itself can be achieved by brominating aniline after protecting the amino group, for example, as an acetanilide, to control the position of bromination. doubtnut.comambeed.com

The structural and spectroscopic properties of N,N-bis(2-bromoethyl)aniline have been studied, revealing a slightly distorted trigonal planar geometry around the nitrogen atom due to conjugation with the phenyl ring. nih.gov Intermolecular C-H···Br interactions have also been observed in the crystal structure, leading to a three-dimensional supramolecular architecture. nih.gov It is expected that 4-Bromo-N,N-bis(2-bromoethyl)aniline would exhibit similar structural features, with the para-bromo substituent potentially influencing the crystal packing.

The reactivity of the bromoethyl groups is a primary focus of research, as they can undergo nucleophilic substitution reactions. This allows for the introduction of various functional groups, making 4-Bromo-N,N-bis(2-bromoethyl)aniline a potentially useful intermediate in organic synthesis. The bromine atom on the aromatic ring can also participate in cross-coupling reactions, such as the Suzuki or Stille reactions, enabling the formation of carbon-carbon bonds and the construction of more complex molecular frameworks.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N,N-bis(2-bromoethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Br3N/c11-5-7-14(8-6-12)10-3-1-9(13)2-4-10/h1-4H,5-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNRKEEATTQPNTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N(CCBr)CCBr)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Br3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Established Synthesis Pathways for 4-Bromo-N,N-bis(2-bromoethyl)aniline

The primary and most documented route for the synthesis of 4-Bromo-N,N-bis(2-bromoethyl)aniline involves the direct halogenation of a diol precursor. This method is favored for its efficiency and directness in introducing the bromoethyl functionalities.

Preparation via N,N-bis(2-hydroxyethyl)aniline Halogenation

The established method for synthesizing 4-Bromo-N,N-bis(2-bromoethyl)aniline is through the reaction of 4-Bromo-N,N-bis(2-hydroxyethyl)aniline with a suitable halogenating agent. Phosphorus tribromide (PBr₃) is a commonly employed reagent for this transformation. nih.gov The reaction proceeds by converting the two hydroxyl groups of the starting material into good leaving groups, which are subsequently displaced by bromide ions.

The general mechanism for the reaction of an alcohol with phosphorus tribromide involves the initial formation of a phosphorous ester. This step activates the oxygen of the alcohol, making it a good leaving group. A subsequent Sₙ2 substitution by a bromide ion at the carbon atom attached to the oxygen results in the formation of the alkyl bromide. nih.govwordpress.comchemistrysteps.com This process is repeated for both hydroxyethyl (B10761427) chains to yield the final product, 4-Bromo-N,N-bis(2-bromoethyl)aniline.

A typical procedure would involve treating 4-Bromo-N,N-bis(2-hydroxyethyl)aniline with phosphorus tribromide, often in an inert solvent to moderate the reaction.

Comparative Analysis of Halogenating Agents in Synthesis

While phosphorus tribromide is a frequently used reagent for converting alcohols to alkyl bromides, other halogenating agents can also be considered. A comparative analysis of their efficacy and potential side reactions is crucial for optimizing the synthesis of 4-Bromo-N,N-bis(2-bromoethyl)aniline.

Phosphorus Tribromide (PBr₃): This reagent is highly effective for converting primary and secondary alcohols into the corresponding bromides with high yields. commonorganicchemistry.com The reaction mechanism is typically Sₙ2, leading to an inversion of stereochemistry if a chiral center is present. chemistrysteps.commasterorganicchemistry.com It is generally preferred over hydrobromic acid as it minimizes the risk of carbocation rearrangements. masterorganicchemistry.com

Thionyl Chloride (SOCl₂): Thionyl chloride is another common reagent for converting alcohols to alkyl halides, in this case, chlorides. wordpress.commasterorganicchemistry.com Similar to PBr₃, it converts the hydroxyl group into a good leaving group. The reaction mechanism can be either Sₙ2, leading to inversion of configuration, or Sₙi (internal nucleophilic substitution), which results in retention of configuration, depending on the reaction conditions. chemistrysteps.com For the synthesis of the bromo-analogue, thionyl bromide (SOBr₂) would be the equivalent reagent, though it is known to be more reactive and less commonly used than SOCl₂. commonorganicchemistry.com

Appel Reaction (CBr₄/PPh₃): The combination of carbon tetrabromide and triphenylphosphine (B44618) provides another route to convert alcohols to alkyl bromides. This reaction also proceeds via an Sₙ2 mechanism, resulting in stereochemical inversion. commonorganicchemistry.com

The choice of halogenating agent can be critical. For instance, while PBr₃ is effective, it can be harsh. The Appel reaction conditions are generally milder. The table below summarizes the key features of these common halogenating agents.

| Reagent | Mechanism | Stereochemistry | Advantages | Disadvantages |

| PBr₃ | Sₙ2 | Inversion | High yields for 1° and 2° alcohols, avoids carbocation rearrangements. commonorganicchemistry.commasterorganicchemistry.com | Can be harsh, potential for side reactions. reddit.com |

| SOCl₂/SOBr₂ | Sₙ2 or Sₙi | Inversion or Retention | Gaseous byproducts (SO₂), clean reaction. wordpress.comchemistrysteps.com | SOBr₂ is highly reactive and less stable. commonorganicchemistry.com |

| CBr₄/PPh₃ | Sₙ2 | Inversion | Mild reaction conditions. commonorganicchemistry.com | Stoichiometric amounts of triphenylphosphine oxide byproduct can complicate purification. |

Alkylation Reactions Involving Aniline (B41778) Derivatives

The synthesis of substituted anilines can also be achieved through N-alkylation reactions. Understanding the mechanisms and factors influencing selectivity is key to controlling the outcome of these reactions.

N-Alkylation Mechanisms and Conditions

The N-alkylation of anilines typically proceeds through a nucleophilic substitution reaction where the nitrogen atom of the aniline acts as the nucleophile, attacking an electrophilic carbon atom of an alkylating agent. This can be achieved using various alkylating agents, such as alkyl halides or epoxides.

In the context of synthesizing a precursor for 4-Bromo-N,N-bis(2-bromoethyl)aniline, one could envision the N,N-dialkylation of 4-bromoaniline (B143363) with a suitable two-carbon electrophile. For instance, reaction with ethylene (B1197577) oxide would introduce two hydroxyethyl groups, which could then be halogenated as described in section 2.1.1. The reaction with ethylene oxide would proceed via a ring-opening mechanism, where the aniline nitrogen attacks one of the carbon atoms of the epoxide ring.

Alternatively, direct N-alkylation with a 2-bromoethanol (B42945) would involve the aniline nitrogen displacing the bromide ion. This process would likely require a base to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the HBr formed during the reaction.

Regioselectivity and Chemoselectivity in Aniline Alkylations

When dealing with substituted anilines, such as 4-bromoaniline, the electronic properties of the substituent can influence the nucleophilicity of the nitrogen atom. The bromine atom at the para position is an electron-withdrawing group via induction but an ortho-, para-director due to resonance. This can slightly decrease the nucleophilicity of the aniline nitrogen compared to unsubstituted aniline.

A key challenge in the N-alkylation of primary anilines is achieving the desired degree of alkylation. The reaction can often lead to a mixture of mono- and di-alkylated products, and in some cases, even quaternary ammonium (B1175870) salts. Controlling the stoichiometry of the reactants and the reaction conditions is crucial to favor the formation of the desired N,N-disubstituted product.

Chemoselectivity becomes important when other reactive functional groups are present in the molecule. In the case of alkylating 4-bromoaniline with 2-bromoethanol, the desired reaction is N-alkylation. However, under certain conditions, O-alkylation of the hydroxyl group could potentially occur, or the hydroxyl group could compete with the aniline nitrogen as the nucleophile.

Unintended Reaction Pathways and Rearrangements

The synthesis of complex organic molecules is often accompanied by the possibility of side reactions and molecular rearrangements. In the case of the synthesis of 4-Bromo-N,N-bis(2-bromoethyl)aniline, a notable potential side reaction is the rearrangement of the aromatic bromine atom.

Studies have shown that the alkylation of 2-bromoaniline (B46623) under basic conditions can lead to the migration of the bromine atom from the ortho to the para position. nih.gov This rearrangement is proposed to proceed through the formation of an electrophilic bromine species. While the target molecule has the bromine at the 4-position, this highlights the potential for halogen migration in bromoaniline derivatives under certain reaction conditions.

Another potential for unintended reactions lies in the side-chain halogenation step. The use of phosphorus tribromide with anilines could potentially lead to side reactions involving the aromatic ring or the nitrogen atom, although the primary reaction with the hydroxyl groups is generally favored under controlled conditions. It is also known that in some cases, hindered alcohols may react sluggishly with PBr₃ and could lead to rearrangement products, although this is less likely with the primary alcohols in the side chains of N,N-bis(2-hydroxyethyl)aniline. libretexts.org

Halogen Migration Phenomena in Substituted Bromoanilines

The position of a halogen on an aniline ring is not always static and can change under certain reaction conditions. A notable phenomenon is the migration of bromine from the ortho (2-) to the para (4-) position in bromoanilines during N-alkylation reactions. nih.govnih.gov Studies have shown that attempting to synthesize N,N-dibenzyl-2-bromoaniline by reacting 2-bromoaniline with benzyl (B1604629) bromide under basic, biphasic conditions can surprisingly lead to the formation of N,N-dibenzyl-4-bromoaniline as the major product. nih.gov

This rearrangement is not a simple intramolecular shift. Crossover experiments have demonstrated the intermolecular nature of this migration. For instance, when 2-bromoaniline and 2-chloroaniline (B154045) were subjected to the reaction conditions together, the formation of N,N-dibenzyl-4-bromo-2-chloroaniline was observed, indicating that the bromine atom is transferred between different molecules. nih.gov This behavior appears to be general for electron-rich bromo- and iodoanilines, highlighting the importance of carefully selecting reaction conditions to avoid unintended isomerization. nih.govnih.gov

| Starting Aniline | Alkylation Conditions | Major Product | Key Observation | Source |

|---|---|---|---|---|

| 2-Bromoaniline | Benzyl bromide, aq. NaOH, CH2Cl2 | N,N-Dibenzyl-4-bromoaniline | Near-exclusive formation of the 4-isomer over the 2-isomer. | nih.gov |

| 2-Bromoaniline + 2-Chloroaniline (Crossover) | Benzyl bromide, aq. NaOH, CH2Cl2 | N,N-Dibenzyl-4-bromo-2-chloroaniline | Demonstrates intermolecular bromine transfer. | nih.gov |

| N,N-Dibenzyl-2-bromoaniline | HBr, heat | Rearrangement to 4-bromo isomer | Competent in transferring a bromine atom. | nih.gov |

Mechanistic Elucidation of Rearrangement Processes

The mechanism for the observed carbon-to-carbon migration of halogens under seemingly basic N-alkylation conditions has been elucidated. The process is not a direct migration but a sequence of debromination and re-bromination steps. nih.gov

The proposed mechanism proceeds as follows:

N-Alkylation : The initial step is the expected N-alkylation of the bromoaniline, for example, the benzylation of 2-bromoaniline to form N-benzyl-2-bromoaniline. This reaction also produces hydrogen bromide (HBr) as a byproduct. nih.gov

Debromination : The N-alkylated aniline reacts with the generated HBr. This acid-mediated step leads to the formation of a debrominated aniline (e.g., N-benzylaniline) and elemental bromine (Br₂). The nitrogen's lone pair is crucial for stabilizing the arenium ion intermediate in this process. nih.gov

Electrophilic Re-bromination : The elemental bromine generated in situ then acts as an electrophile, brominating the electron-rich N-alkylaniline. Due to steric hindrance from the N-alkyl group and the directing nature of the amino group, the bromination occurs preferentially at the para-position, yielding the 4-bromoaniline derivative. nih.gov

Advanced Synthetic Strategies

Modern organic synthesis increasingly focuses on developing more efficient, sustainable, and versatile methods for constructing molecules like functionalized anilines.

Green Chemistry Approaches to Aniline Synthesis

Traditional methods for synthesizing anilines often involve harsh conditions or hazardous materials. Green chemistry seeks to mitigate these issues by designing more environmentally benign processes. A major route to simple anilines involves the reduction of nitroarenes, a process that is being reimagined through a green lens. researchgate.net

Key green strategies include:

Catalyst and Solvent Choice : Research has focused on replacing traditional metal catalysts with more sustainable alternatives, such as carbonaceous bio-based materials. researchgate.net A significant advancement is the use of water under subcritical conditions as a green solvent, eliminating the need for volatile organic compounds. researchgate.net Similarly, solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) are promoted as eco-friendly alternatives to traditional solvents like tetrahydrofuran (B95107) (THF). chemicalbook.com

Alternative Energy Sources : The use of photochemistry offers a modern approach to activating molecules and accessing challenging targets under potentially milder conditions. chemistryworld.com

Radical-Mediated Amination for Functionalized Anilines

Radical reactions provide powerful, alternative retrosynthetic disconnections compared to traditional polar-bond approaches. acs.org Radical-mediated amination has emerged as a valuable tool for the C–H functionalization of arenes, allowing for the direct synthesis of complex aniline derivatives without the need for pre-functionalized starting materials like aryl halides. acs.orgnih.gov

This approach offers several advantages over classic C-N bond-forming reactions like the Buchwald-Hartwig or Ullmann couplings, which require pre-functionalized substrates and often elevated temperatures. acs.org Key features of radical-mediated amination include:

Generation of Nitrogen-Centered Radicals (NCRs) : The process relies on the generation of reactive NCRs, such as aminium radical cations. acs.orgacs.org These species are highly electrophilic and can directly attack the electron-rich aromatic ring. nih.govthieme-connect.de

Direct C-H Functionalization : By targeting C-H bonds directly, this method is highly atom-efficient and streamlines synthesis by reducing the number of steps required. acs.orguva.nl

Regioselectivity Control : The regioselectivity of the amination can be controlled. For example, intramolecular reactions using N-chloroamines can lead to fused and bridged polycyclic structures via ortho-attack on the arene. nih.gov In intermolecular cases, attractive noncovalent interactions between an anionic group on the substrate (like a sulfamate) and the cationic aminium radical can be used to direct the amination to the ortho position. acs.org

| Method | Typical Reactants | Mechanism | Key Advantage | Source |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl halide/triflate + Amine | Pd-catalyzed cross-coupling | Well-established, broad scope. | acs.org |

| Radical-Mediated Amination | Arene (C-H bond) + Amine precursor | Nitrogen-centered radical addition | High atom economy, no pre-functionalization needed. | acs.org |

Hydrogen Borrowing Methodologies in N-Alkylation

The N-alkylation of anilines is a fundamental transformation in organic chemistry. "Hydrogen borrowing" (or catalytic borrowing hydrogen) represents a highly efficient and atom-economical strategy for this purpose. rsc.org This methodology allows alcohols to be used directly as alkylating agents, with water being the only stoichiometric byproduct. rsc.orgresearchgate.net

The catalytic cycle, typically mediated by late-transition metal complexes (e.g., Ru, Ir, Ni), involves several key steps: rsc.orgacs.orgacs.org

Dehydrogenation : The metal catalyst "borrows" hydrogen from the alcohol substrate, oxidizing it in situ to the corresponding aldehyde or ketone.

Condensation : The newly formed carbonyl compound reacts with the aniline to form an imine intermediate, releasing a molecule of water.

Hydrogenation : The catalyst returns the borrowed hydrogen to the imine, reducing it to form the final N-alkylated aniline product and regenerating the active catalyst for the next cycle.

This process has been successfully applied to a wide range of anilines and alcohols, including biomass-derived alcohols like those from carbohydrates. rsc.orgrsc.org Both electron-donating and electron-withdrawing substituents on the aniline are generally well-tolerated, although electron-withdrawing groups can sometimes lower reactivity. rsc.org Nickel-based catalysts have been highlighted as an earth-abundant option for these transformations. researchgate.netacs.org

| Aniline Substrate | Alcohol Partner | Catalyst System | Yield | Source |

|---|---|---|---|---|

| Aniline | Benzyl alcohol | Azo-phenolate Nickel catalyst | High | acs.org |

| Aniline | Primary carbohydrate alcohol | Ruthenium/dppf complex | High (e.g., 97%) | rsc.org |

| p-Methoxyaniline | Primary carbohydrate alcohol | Ruthenium/dppf complex | 94% | rsc.org |

| p-Bromoaniline | Primary carbohydrate alcohol | Ruthenium/dppf complex | Low activity observed | rsc.org |

| Aniline | Benzyl alcohol | MOF-supported Iridium complex | 86% | acs.org |

Molecular Structure and Supramolecular Architecture

Crystalline Structure Determination

The determination of the crystalline structure is fundamental to understanding the compound's properties at a molecular level.

The compound crystallizes in the orthorhombic system with the space group Fdd2. researchgate.net The molecule possesses a twofold rotation axis that runs along the N—C(phenyl) bond. nih.govresearchgate.net There are eight molecules (Z = 8) within the unit cell. nih.govresearchgate.net The detailed crystallographic parameters are summarized in the table below.

| Parameter | Value | Reference |

| Chemical Formula | C₁₀H₁₃Br₂N | nih.gov |

| Molecular Weight | 307.03 | nih.gov |

| Crystal System | Orthorhombic | nih.govresearchgate.net |

| Space Group | Fdd2 | researchgate.net |

| a (Å) | 13.682 (12) | nih.govresearchgate.net |

| b (Å) | 13.926 (12) | nih.govresearchgate.net |

| c (Å) | 12.215 (10) | nih.govresearchgate.net |

| Volume (ų) | 2327 (3) | nih.govresearchgate.net |

| Z | 8 | nih.govresearchgate.net |

| Temperature (K) | 297 (2) | nih.gov |

| Radiation | Mo Kα | nih.govresearchgate.net |

| Density (calculated) (Mg m⁻³) | 1.752 | researchgate.net |

Molecular Geometry and Conformation

The specific arrangement of atoms and bonds defines the molecule's geometry and conformational possibilities.

The anilino moiety consists of the nitrogen atom and the attached phenyl ring. The bond length between the nitrogen atom (N1) and the phenyl carbon (C1) is 1.406 (9) Å. nih.gov The geometry around the nitrogen atom is characterized by the bond angles C1—N1—C5 at 120.7 (3)° and C5—N1—C5ⁱ at 118.6 (6)° (where C5 is a carbon in one bromoethyl chain and C5ⁱ is the corresponding carbon in the symmetry-related second chain). nih.govresearchgate.net These values are consistent with a trigonal planar arrangement. nih.gov

| Bond/Angle | Value (Å / °) | Reference |

| C1—N1 | 1.406 (9) Å | nih.gov |

| C1—C2 | 1.391 (6) Å | nih.gov |

| C2—C3 | 1.388 (8) Å | nih.gov |

| C1—N1—C5 | 120.7 (3)° | nih.govresearchgate.net |

| C5—N1—C5ⁱ | 118.6 (6)° | nih.govresearchgate.net |

The two 2-bromoethyl chains are attached to the nitrogen atom. The molecule exhibits a twofold rotation axis that passes through the N1 and C1 atoms of the phenyl ring, which dictates that the two bromoethyl chains are conformationally related by this symmetry operation. nih.govresearchgate.net Key bond lengths within these chains include the C5—C6 bond at 1.515 (7) Å and the terminal C6—Br1 bond at 1.942 (6) Å. nih.gov The structural analysis indicates the presence of intermolecular C—H···Br hydrogen bonds with a H5···Br1ⁱⁱ distance of 3.05 Å, which influences the conformation and packing of these chains in the crystal lattice, leading to a three-dimensional supramolecular network. nih.govresearchgate.net

The geometry around the nitrogen atom in 4-Bromo-N,N-bis(2-bromoethyl)aniline is described as a slightly distorted trigonal planar arrangement. nih.govresearchgate.net The sum of the bond angles around the nitrogen atom is close to 360°, which is characteristic of sp² hybridization. This planarity is attributed to the conjugation of the nitrogen atom's lone pair of electrons with the π-system of the phenyl ring. nih.govresearchgate.net This electron delocalization imparts a degree of double-bond character to the N-C(phenyl) bond and stabilizes the planar geometry at the nitrogen center. nih.gov

Intermolecular Interactions and Crystal Packing

In the absence of a published crystal structure for 4-Bromo-N,N-bis(2-bromoethyl)aniline, a detailed analysis of its close analog, N,N-Bis(2-bromoethyl)aniline, provides significant insights into the probable intermolecular interactions. The structural analysis of N,N-Bis(2-bromoethyl)aniline reveals the presence of distinct C-H···Br intermolecular interactions. dntb.gov.ua These interactions are a form of weak hydrogen bonding where a carbon-hydrogen bond acts as the hydrogen bond donor and a bromine atom serves as the acceptor.

In the crystal lattice of N,N-Bis(2-bromoethyl)aniline, each molecule is connected to four adjacent molecules through these C-H···Br bonds. dntb.gov.ua The specific interaction observed is between a hydrogen atom of the phenyl ring and a bromine atom of a neighboring molecule, with a measured distance of 3.05 Å. dntb.gov.ua This distance is indicative of a significant, albeit weak, hydrogen bonding interaction that contributes to the stability of the crystal lattice. The geometry around the nitrogen atom in this analog is noted to be slightly distorted trigonal planar, a result of conjugation with the phenyl ring. dntb.gov.ua

Table 1: Crystallographic Data for the Analog N,N-Bis(2-bromoethyl)aniline dntb.gov.ua

| Parameter | Value |

| Chemical Formula | C₁₀H₁₃Br₂N |

| Molecular Weight | 307.03 |

| Crystal System | Orthorhombic |

| Space Group | Fdd2 |

| a (Å) | 13.682(12) |

| b (Å) | 13.926(12) |

| c (Å) | 12.215(10) |

| Volume (ų) | 2327(3) |

| Z | 8 |

While specific data on 4-Bromo-N,N-bis(2-bromoethyl)aniline is unavailable, the phenomenon of π-π stacking is a well-documented and crucial non-covalent interaction in the crystal engineering of aryl systems. These interactions involve the attractive force between the electron clouds of aromatic rings. In halogenated anilines and related bromophenyl derivatives, π-π stacking often works in concert with other intermolecular forces to direct the crystal packing.

In studies of various bromophenyl compounds, face-to-face π-π stacking interactions have been observed to link molecules into chains or layers. nih.govnih.gov For instance, in the crystal structure of (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one, molecules are connected by such interactions, contributing to the formation of a layered structure. nih.gov Similarly, research on methyl 4-bromo-3,5-dimethoxybenzoate shows that π-π stacking interactions are a dominant feature in its crystal packing, linking molecules into a three-dimensional network. nih.gov

The culmination of the aforementioned intermolecular interactions results in the formation of a complex and stable three-dimensional supramolecular network. In the case of the analog N,N-Bis(2-bromoethyl)aniline, the C-H···Br interactions are the primary drivers in constructing this extended architecture. dntb.gov.ua

The network is formed as each molecule, acting as both a donor and acceptor of hydrogen bonds, connects to four other molecules. dntb.gov.ua This extensive network of interactions leads to a robust solid-state structure. The formation of such three-dimensional frameworks is a common feature in related halogenated organic compounds and is crucial for their stability and physical properties. The study of these networks is fundamental to the field of crystal engineering, where the goal is to design and synthesize materials with desired structural motifs and properties.

Chemical Reactivity and Mechanistic Studies

Formation of Reactive Intermediates

The key to the reactivity of 4-Bromo-N,N-bis(2-bromoethyl)aniline lies in its ability to form a strained, three-membered ring intermediate known as an aziridinium (B1262131) cation.

Aziridinium Cation Generation via Intramolecular Cyclization

The presence of a nucleophilic nitrogen atom and two electrophilic carbon atoms bearing bromide leaving groups within the same molecule facilitates an intramolecular SN2 reaction. One of the 2-bromoethyl side chains undergoes cyclization, where the nitrogen atom attacks the β-carbon, displacing a bromide ion to form the N-(4-bromophenyl)-N-(2-bromoethyl)aziridinium cation. This process is a classic example of neighboring group participation.

The formation of this aziridinium ion is a critical step, as it creates a highly electrophilic three-membered ring. The significant ring strain and the positive charge on the nitrogen atom render the carbon atoms of the aziridinium ring susceptible to nucleophilic attack. This intermediate is the primary alkylating species responsible for the compound's reactivity.

Kinetics and Thermodynamics of Aziridinium Ion Formation

The rate of formation of the aziridinium ion from N,N-bis(2-haloethyl)aniline derivatives is influenced by both electronic and steric factors. While specific kinetic data for the cyclization of 4-Bromo-N,N-bis(2-bromoethyl)aniline were not found in the reviewed literature, studies on analogous N,N-bis(2-chloroethyl)anilines provide valuable insights. The rate of this intramolecular cyclization is dependent on the nucleophilicity of the aniline (B41778) nitrogen.

The 4-bromo substituent on the phenyl ring is an electron-withdrawing group, which decreases the electron density on the nitrogen atom through resonance and inductive effects. This reduction in nucleophilicity is expected to decrease the rate of aziridinium ion formation compared to the unsubstituted N,N-bis(2-bromoethyl)aniline. The thermodynamics of this process are governed by the relative stability of the starting material and the aziridinium cation, along with the solvation energies of the species involved. The formation of the aziridinium ion is generally a reversible process, although the high reactivity of the intermediate often drives subsequent reactions forward.

Electrophilic Alkylation Mechanisms

The generated aziridinium cation is a potent electrophile that readily reacts with a variety of nucleophiles.

Alkylation of Model Nucleophiles by the Aziridinium Intermediate

The electrophilic nature of the aziridinium ion allows it to alkylate a wide range of nucleophiles. The reaction proceeds via a ring-opening mechanism, where the nucleophile attacks one of the carbon atoms of the aziridinium ring. This attack relieves the ring strain and neutralizes the positive charge on the nitrogen atom.

Model nucleophiles such as water, alcohols, and sulfur nucleophiles like thiosulfate (B1220275) can be alkylated by the aziridinium intermediate. For instance, in an aqueous medium, the aziridinium ion can be attacked by water, leading to the formation of a diol product after the second arm of the molecule reacts. The general mechanism involves the nucleophilic attack on a ring carbon, leading to the formation of a covalent bond and the opening of the aziridinium ring.

Comparative Reactivity of Different Nucleophilic Sites

The reactivity of different nucleophiles towards the N-(4-bromophenyl)aziridinium ion depends on their intrinsic nucleophilicity and steric accessibility. "Soft" nucleophiles, such as those with sulfur atoms, are generally more reactive towards the "soft" electrophilic carbons of the aziridinium ring compared to "hard" nucleophiles like water.

In the context of biological macromolecules, nucleophilic sites on DNA bases, such as the N7 of guanine (B1146940), are known to be targets for alkylation by similar aziridinium ions. The preference for certain sites over others is a complex interplay of electronic and steric factors, as well as the local environment of the nucleophilic site. The regioselectivity of the ring-opening can also be influenced by the nature of the nucleophile and the substitution pattern on the aziridinium ion itself.

Influence of Substituents on Reactivity

Impact of Aromatic Bromo-Substitution on Nitrogen Lone Pair Availability

The chemical behavior of 4-Bromo-N,N-bis(2-bromoethyl)aniline is significantly influenced by the electronic properties of its constituent functional groups. The nitrogen atom's lone pair of electrons is central to its reactivity, particularly its ability to act as a nucleophile. However, the availability of this lone pair is modulated by two competing electronic effects: the resonance delocalization with the aromatic ring and the inductive effect of the para-bromo substituent.

The nitrogen lone pair in aniline and its derivatives can be delocalized into the benzene (B151609) ring's π-system. acs.orgnih.gov This delocalization reduces the electron density on the nitrogen atom, making it less basic and less available for reactions compared to aliphatic amines. acs.orgpharmaguideline.com

The bromine atom at the para-position further decreases the availability of the nitrogen lone pair. Halogens, including bromine, exert a net electron-withdrawing effect on the aromatic ring. chemistrysteps.com This occurs through two mechanisms:

Inductive Effect (-I): Bromine is more electronegative than carbon and pulls electron density away from the aromatic ring through the sigma bonds. This effect deactivates the ring and decreases electron density at all positions, including the nitrogen atom. chemistrysteps.com

Resonance Effect (+R): The lone pairs on the bromine atom can be donated to the aromatic ring, which is an electron-donating effect. However, for halogens, the inductive effect is stronger than the resonance effect.

The net result is that the para-bromo substituent withdraws electron density from the aniline ring system, making the nitrogen lone pair less available for donation. chemistrysteps.com This reduced availability is quantitatively described by the Hammett substituent constant (σ). The constant for a para-bromo substituent (σₚ) is positive (+0.23), indicating its electron-withdrawing nature. libretexts.orgdalalinstitute.com A positive σ value correlates with a decrease in the basicity of anilines and a reduced rate in reactions where the nitrogen atom acts as a nucleophile. oxfordreference.comresearchgate.net

Electronic and Steric Effects on Alkylating Capacity

The primary mechanism of action for nitrogen mustards, including 4-Bromo-N,N-bis(2-bromoethyl)aniline, involves their function as alkylating agents. pharmacologyeducation.org This process is initiated by an intramolecular nucleophilic attack where the nitrogen lone pair displaces a bromide ion from one of the 2-bromoethyl side chains, forming a highly strained and reactive three-membered aziridinium ion. researchgate.net This ion is a potent electrophile that readily reacts with nucleophiles, such as the N7 position of guanine in DNA. nih.gov

The alkylating capacity of 4-Bromo-N,N-bis(2-bromoethyl)aniline is governed by both electronic and steric factors that influence the rate of aziridinium ion formation.

Electronic Effects: The rate-limiting step for the alkylation reaction is the formation of the aziridinium ion. The nucleophilicity of the nitrogen atom is paramount for this step. As discussed in the previous section (4.3.1), the aromatic ring delocalizes the nitrogen lone pair, and the para-bromo substituent further withdraws electron density, making the nitrogen less nucleophilic. acs.org This delocalization significantly reduces the rate of cyclization compared to aliphatic nitrogen mustards, where the nitrogen lone pair is more localized and available. acs.org Consequently, aromatic mustards like 4-Bromo-N,N-bis(2-bromoethyl)aniline are less reactive and generally less toxic than their aliphatic counterparts. nih.gov The electron-withdrawing nature of the bromo group further deactivates the molecule, making it even less reactive than the parent compound, N,N-bis(2-bromoethyl)aniline.

Steric Effects: While electronic effects are dominant, steric factors also play a role. The N,N-bis(2-bromoethyl)aniline core structure is not exceptionally bulky around the nitrogen atom itself. The bond angles around the nitrogen are consistent with a trigonal planar geometry, suggesting an sp² hybridization due to conjugation with the phenyl ring. nih.govresearchgate.net This planarity allows for relatively unhindered access to the nitrogen lone pair, although its electronic availability is reduced. The steric hindrance primarily comes into play when the molecule interacts with its biological target. However, for the initial activation step—the formation of the aziridinium ion—the steric environment around the nitrogen and the bromoethyl arms does not present a significant barrier to the intramolecular reaction. The primary determinant of its alkylating capacity remains the electronic availability of the nitrogen lone pair. nih.gov

Degradation Pathways and Chemical Stability

Hydrolytic Stability and Decomposition Products (Inferred from general chemical stability)

The hydrolytic stability of 4-Bromo-N,N-bis(2-bromoethyl)aniline is intrinsically linked to its chemical reactivity as a nitrogen mustard. These compounds are known to undergo hydrolysis, particularly in the presence of water and nucleophiles. nih.govresearchgate.net The process is not a simple direct displacement of the bromine atoms by water but is mediated by the formation of the aziridinium ion intermediate.

The degradation pathway can be inferred as follows:

Aziridinium Ion Formation: The nitrogen atom attacks one of the β-carbon atoms of the bromoethyl groups, displacing a bromide ion to form a highly reactive N-(4-bromophenyl)-N-(2-bromoethyl)aziridinium cation. This is the rate-limiting step, and its rate is reduced by the electron-withdrawing effect of the 4-bromo-substituted phenyl ring. acs.org

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the aziridinium ring, leading to ring-opening. This results in the formation of N-(4-bromophenyl)-N-(2-bromoethyl)-N-(2-hydroxyethyl)aniline and a proton.

Second Cyclization and Hydrolysis: The remaining bromoethyl group can undergo a similar process of cyclization and subsequent hydrolysis. The nitrogen atom on the resulting N-(4-bromophenyl)-N-(2-hydroxyethyl)aniline can attack the remaining bromoethyl arm, forming a new aziridinium-like intermediate which is then opened by another water molecule.

Photochemical and Electrochemical Degradation Processes (Inferred from general chemical stability/reactivity of similar compounds)

Beyond hydrolysis, 4-Bromo-N,N-bis(2-bromoethyl)aniline can be degraded through photochemical and electrochemical pathways, as can be inferred from the behavior of similar halogenated aromatic compounds and anilines.

Photochemical Degradation: Aromatic bromine compounds are susceptible to photodegradation upon exposure to UV light. liskonchem.com The energy from UV radiation can induce the cleavage of the carbon-bromine (C-Br) bond. For 4-Bromo-N,N-bis(2-bromoethyl)aniline, this could lead to two primary photochemical reactions:

Aromatic C-Br Cleavage: The bond between the benzene ring and the bromine atom can break, generating an aryl radical. This is a common degradation pathway for bromoaromatic compounds. nih.gov This radical could then abstract a hydrogen atom from the solvent or other molecules to form N,N-bis(2-bromoethyl)aniline.

Aliphatic C-Br Cleavage: The C-Br bonds on the ethyl side chains could also be cleaved by UV light, though this is generally less common than aromatic C-Br cleavage in such systems.

Furthermore, the aniline moiety itself can be degraded by photochemically produced reactive oxygen species, such as hydroxyl radicals, leading to complex reaction pathways including hydroxylation of the aromatic ring and eventual mineralization to CO₂ and water with prolonged exposure. nih.gov

Electrochemical Degradation: Electrochemical methods are effective for the degradation of halogenated organic pollutants. nih.gov The degradation of 4-Bromo-N,N-bis(2-bromoethyl)aniline can proceed via two main electrochemical routes:

Electrochemical Reduction: This process involves the cleavage of C-X (where X is a halogen) bonds. nih.gov At a cathode, the compound can be reduced, leading to the cleavage of the C-Br bonds. Reductive dehalogenation of the aromatic bromine would yield N,N-bis(2-bromoethyl)aniline. Further reduction could also cleave the aliphatic C-Br bonds.

Electrochemical Oxidation: At an anode, the aniline ring is susceptible to oxidation. osti.govresearchgate.net This process can lead to the formation of radical cations and subsequent polymerization or cleavage of the aromatic ring. The oxidation can also generate powerful oxidizing agents like hydroxyl radicals in an aqueous medium, which then attack the organic molecule. researchgate.net This can lead to the formation of intermediates like nitrobenzene (B124822) derivatives and eventually mineralize the compound to CO₂, ammonia, and bromide ions. osti.gov The specific intermediates and the efficiency of degradation would depend heavily on the electrode material and the electrochemical conditions (e.g., potential, pH). acs.org

Spectroscopic and Advanced Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a cornerstone for the structural analysis of 4-Bromo-N,N-bis(2-bromoethyl)aniline, providing a detailed map of the hydrogen and carbon atomic framework.

Elucidation of Molecular Structure through ¹H and ¹³C NMR (Inferred from standard characterization)

The ¹H and ¹³C NMR spectra of 4-Bromo-N,N-bis(2-bromoethyl)aniline can be predicted with high accuracy by analyzing the spectra of the closely related compound, N,N-bis(2-bromoethyl)aniline. The primary difference lies in the substitution pattern of the aromatic ring.

For N,N-bis(2-bromoethyl)aniline, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the ethyl chains and the unsubstituted aniline (B41778) ring. nih.gov The protons of the methylene (B1212753) group attached to the bromine atom (CH₂Br) appear as a triplet at approximately 3.47 ppm, while the methylene group protons attached to the nitrogen atom (CH₂N) also present as a triplet around 3.79 ppm. nih.gov The coupling between these adjacent methylene groups results in the triplet splitting pattern. The aromatic protons of the unsubstituted ring appear at 6.75 ppm (ortho), 6.84 ppm (para), and 7.30 ppm (meta). nih.gov

In the case of 4-Bromo-N,N-bis(2-bromoethyl)aniline, the introduction of a bromine atom at the para position of the aniline ring simplifies the aromatic region of the ¹H NMR spectrum. The symmetry of the para-substituted ring would result in two sets of equivalent aromatic protons, appearing as two distinct doublets. The chemical shifts of the ethyl groups are expected to be similar to those in the unsubstituted analog.

The ¹³C NMR spectrum of N,N-bis(2-bromoethyl)aniline displays signals at 27.95 ppm (CH₂Br), 53.47 ppm (CH₂N), and in the aromatic region at 112.35 ppm (ortho-C), 118.43 ppm (para-C), 129.80 ppm (meta-C), and 145.14 ppm for the carbon attached to the nitrogen (ipso-C). nih.gov For 4-Bromo-N,N-bis(2-bromoethyl)aniline, the chemical shift of the carbon atom bonded to the bromine (C-Br) would be a key diagnostic signal, typically appearing in the range of 110-125 ppm. The other aromatic carbon signals would also be influenced by the presence of the bromine substituent.

Inferred ¹H NMR Data for 4-Bromo-N,N-bis(2-bromoethyl)aniline

| Protons | Inferred Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₂Br | ~3.5 | Triplet |

| CH₂N | ~3.8 | Triplet |

| Aromatic-H (ortho to N) | ~6.7 | Doublet |

Inferred ¹³C NMR Data for 4-Bromo-N,N-bis(2-bromoethyl)aniline

| Carbon | Inferred Chemical Shift (ppm) |

|---|---|

| CH₂Br | ~28 |

| CH₂N | ~53 |

| C-Br | ~115 |

| Aromatic-C (ortho to N) | ~114 |

| Aromatic-C (meta to N) | ~132 |

Utilization of NMR for Electronic Density Studies

The chemical shifts in both ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei. The introduction of the electron-withdrawing bromine atom at the para-position of the aniline ring in 4-Bromo-N,N-bis(2-bromoethyl)aniline is expected to deshield the aromatic protons and carbons compared to the unsubstituted N,N-bis(2-bromoethyl)aniline. This deshielding effect would manifest as a downfield shift in their respective NMR signals. By comparing the precise chemical shifts with theoretical calculations, one can map the electronic landscape of the molecule and understand the influence of the bromo-substituent on the reactivity and properties of the aromatic ring.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and conformational details.

Vibrational Analysis for Functional Group Identification (Inferred from standard characterization)

The IR spectrum of 4-Bromo-N,N-bis(2-bromoethyl)aniline is expected to show characteristic absorption bands corresponding to its constituent functional groups. The C-Br stretching vibrations of the bromoethyl groups would likely appear in the fingerprint region, typically between 500 and 700 cm⁻¹. The aromatic C-Br stretch is also expected in this region. The C-N stretching vibration of the tertiary amine attached to the aromatic ring would give rise to a band in the 1340-1250 cm⁻¹ range. The aromatic C=C stretching vibrations will be observed in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic ring and the alkyl chains will be present around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The substitution pattern on the benzene (B151609) ring, specifically the para-substitution, will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

Inferred IR Absorption Bands for 4-Bromo-N,N-bis(2-bromoethyl)aniline

| Functional Group | Inferred Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-N Stretch (Aromatic Amine) | 1340 - 1250 |

| C-Br Stretch (Alkyl) | 700 - 500 |

Conformational Insights from Spectroscopic Fingerprints (Inferred from standard characterization)

The flexibility of the two bromoethyl side chains allows for multiple conformational isomers. Both IR and Raman spectroscopy are sensitive to these conformational changes. By analyzing the spectra, potentially with the aid of computational modeling, it may be possible to determine the predominant conformation of the molecule in a given state (solid or solution). The "fingerprint" region of the spectra (below 1500 cm⁻¹) is particularly sensitive to subtle changes in molecular geometry and can provide valuable conformational insights.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure from fragmentation patterns. For 4-Bromo-N,N-bis(2-bromoethyl)aniline, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of three bromine atoms (²Br and ⁸¹Br isotopes). This would result in a cluster of peaks for the molecular ion.

Fragmentation Patterns and Molecular Weight Confirmation (Inferred from standard characterization)

Electron Ionization Mass Spectrometry (EI-MS) of 4-Bromo-N,N-bis(2-bromoethyl)aniline is expected to provide definitive confirmation of its molecular weight and reveal characteristic fragmentation pathways. The molecular weight of this compound is 387.95 g/mol . Due to the presence of three bromine atoms, the molecular ion region in the mass spectrum will exhibit a distinctive isotopic pattern. Bromine has two major isotopes, 79Br and 81Br, which occur in an approximate 1:1 natural abundance. docbrown.info Consequently, the molecular ion (M) peak will appear as a cluster of peaks (M, M+2, M+4, M+6) reflecting the statistical distribution of these isotopes.

The fragmentation of the molecular ion is anticipated to proceed through several key pathways common to N,N-dialkylanilines and halogenated aromatic compounds. chemguide.co.ukyoutube.com

Alpha-Cleavage: A primary fragmentation event for amines involves the cleavage of the C-C bond adjacent (alpha) to the nitrogen atom. youtube.commiamioh.edu This would result in the loss of a bromoethyl radical (•CH2CH2Br), leading to the formation of a resonance-stabilized cation.

Cleavage of the C-N Bond: Fission of the bond between the nitrogen and the aromatic ring can occur, generating ions corresponding to the 4-bromophenyl moiety and the N,N-bis(2-bromoethyl)amino group.

Loss of Bromine: Cleavage of a carbon-bromine bond from one of the ethyl chains is another plausible fragmentation, leading to a fragment ion with a lower mass. The loss of a bromine radical from the aromatic ring is also possible, similar to the fragmentation seen in 4-bromoaniline (B143363). chegg.comchemicalbook.com

The analysis of the mass spectrum of the simpler compound, 4-bromoaniline, shows prominent peaks at m/z 171/173 (molecular ion) and a significant peak at m/z 92 resulting from the loss of the bromine atom. chegg.comchemicalbook.com This suggests that fragmentation involving the aromatic portion of 4-Bromo-N,N-bis(2-bromoethyl)aniline would yield similar characteristic ions.

Table 1: Inferred Major Fragmentation Ions for 4-Bromo-N,N-bis(2-bromoethyl)aniline

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway |

| 386/388/390/392 | [C10H12Br3N]+• | Molecular Ion (Isotopic Cluster) |

| 279/281/283 | [C8H8Br2N]+ | Loss of a •CH2CH2Br radical (Alpha-Cleavage) |

| 170/172 | [C6H4BrN]+• | Cleavage of N-CH2 bonds |

| 92 | [C6H6N]+ | Loss of Bromine from the phenyl ring fragment |

Note: The table presents the nominal mass for the most abundant isotopes. The actual spectrum would show clusters of peaks for fragments containing bromine.

High-Resolution Mass Spectrometry for Elemental Composition (Inferred from standard characterization)

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for unequivocally determining the elemental formula of 4-Bromo-N,N-bis(2-bromoethyl)aniline. Unlike low-resolution mass spectrometry which provides nominal integer masses, HRMS can measure the mass-to-charge ratio to several decimal places. rsc.orgcolorado.edu This high precision allows for the calculation of a unique elemental composition.

For 4-Bromo-N,N-bis(2-bromoethyl)aniline, the theoretical exact mass can be calculated based on the most abundant isotopes of carbon (12C), hydrogen (1H), nitrogen (14N), and bromine (79Br). An experimental HRMS measurement of the molecular ion that matches this theoretical value within a narrow tolerance (typically <5 ppm) provides strong evidence for the assigned elemental formula, C10H12Br3N.

Furthermore, the distinct isotopic signature of bromine, with 79Br and 81Br having nearly equal abundance, creates a characteristic pattern in the mass spectrum. docbrown.info HRMS can resolve these isotopic peaks with high accuracy, and the observed isotopic distribution can be compared to the theoretical distribution for a molecule containing three bromine atoms, further corroborating the elemental composition. nih.govresearchgate.net This capability is crucial for distinguishing the target compound from other potential molecules with the same nominal mass but different elemental formulas.

Electrochemical Analysis

The electrochemical behavior of 4-Bromo-N,N-bis(2-bromoethyl)aniline is primarily dictated by the aniline moiety, which is susceptible to oxidation. The substituents on both the aromatic ring and the nitrogen atom significantly modulate these properties.

Redox Properties of the Aniline Moiety (Inferred from similar compounds)

The electrochemical oxidation of aniline and its derivatives generally proceeds via an initial one-electron transfer from the nitrogen atom's lone pair to form a radical cation. mdpi.comacs.org The redox potential at which this oxidation occurs is influenced by the electronic nature of the substituents.

In the case of 4-Bromo-N,N-bis(2-bromoethyl)aniline, the aniline core is modified by:

A 4-bromo substituent: The bromine atom is an electron-withdrawing group via induction, which tends to decrease the electron density on the aniline ring and the nitrogen atom. This deactivation makes the molecule more difficult to oxidize compared to unsubstituted aniline, thus shifting the oxidation potential to more positive values.

Two 2-bromoethyl groups on the nitrogen: The N,N-dialkyl substitution generally lowers the oxidation potential compared to the primary aniline due to the electron-donating nature of alkyl groups. However, the presence of bromine atoms on the ethyl chains introduces an electron-withdrawing inductive effect, which would counteract the electron-donating effect of the alkyl chains to some extent.

Voltammetric Studies for Reactivity Assessment (Inferred from similar compounds)

Cyclic Voltammetry (CV) is a powerful technique for investigating the redox behavior and reactivity of electroactive species like 4-Bromo-N,N-bis(2-bromoethyl)aniline. A typical CV experiment would involve scanning the potential of a working electrode in a solution containing the compound and a supporting electrolyte.

Based on studies of similar N,N-disubstituted anilines, the cyclic voltammogram of 4-Bromo-N,N-bis(2-bromoethyl)aniline is expected to display an anodic (oxidation) peak on the forward scan. acs.orgsrce.hr This peak corresponds to the oxidation of the aniline nitrogen to its radical cation. mdpi.com The nature of this oxidation process—whether it is reversible, quasi-reversible, or irreversible—provides insight into the stability of the generated radical cation.

For many N,N-dialkylanilines, the oxidation is irreversible because the initially formed radical cation is highly reactive and undergoes rapid subsequent chemical reactions, such as deprotonation or coupling. acs.orgresearchgate.net Given the presence of the bromoethyl groups, the radical cation of 4-Bromo-N,N-bis(2-bromoethyl)aniline may also be unstable, potentially leading to intramolecular cyclization or other follow-up reactions. The absence of a corresponding cathodic (reduction) peak on the reverse scan would confirm the irreversible nature of the oxidation process. The peak potential of the anodic wave would provide a quantitative measure of the compound's susceptibility to oxidation.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties with high accuracy.

The geometric arrangement of atoms and the distribution of electrons are fundamental to a molecule's chemical reactivity and physical properties. While specific DFT geometry optimization studies on 4-Bromo-N,N-bis(2-bromoethyl)aniline are not extensively documented in publicly available literature, inferences can be drawn from studies on similar substituted anilines and from experimental data.

Table 1: Inferred Geometric Parameters of 4-Bromo-N,N-bis(2-bromoethyl)aniline

| Parameter | Inferred Value/Characteristic | Basis of Inference |

| N-C(phenyl) bond length | Shorter than a typical N-C single bond | Conjugation with the phenyl ring, similar to other anilines. |

| C-N-C bond angles | Approximately 120° | sp² hybridization of the nitrogen atom. nih.gov |

| Phenyl ring geometry | Largely planar | Aromatic system. |

| Bromoethyl group conformation | Flexible, likely adopting a staggered conformation | Minimization of steric hindrance. |

| C-Br bond lengths | Typical for bromoalkanes | Standard covalent bond lengths. |

This table presents inferred data based on general principles of chemistry and data from related compounds.

Table 2: Experimental NMR Data for N,N-bis(2-bromoethyl)aniline in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 3.47 | triplet | 7.4 | CH₂Br |

| ¹H | 3.79 | triplet | 7.4 | CH₂N |

| ¹H | 6.75 | doublet | 8.3 | Hₒ |

| ¹H | 6.84 | triplet | 7.3 | Hₚ |

| ¹H | 7.30 | multiplet | 7.5 | Hₘ |

| ¹³C | 27.95 | singlet | - | CH₂Br |

| ¹³C | 53.47 | singlet | - | CH₂N |

| ¹³C | 112.35 | singlet | - | Cₒ |

| ¹³C | 118.43 | singlet | - | Cₚ |

| ¹³C | 129.80 | singlet | - | Cₘ |

| ¹³C | 145.14 | singlet | - | Cᵢ |

| Source: nih.gov |

For 4-Bromo-N,N-bis(2-bromoethyl)aniline, the bromine substituent on the phenyl ring would introduce predictable changes in the NMR spectrum. The electron-withdrawing nature of the para-bromo substituent would deshield the aromatic protons, leading to a downfield shift of their signals compared to the unsubstituted aniline (B41778). The symmetry of the para-substitution would result in a simplified aromatic region of the spectrum. DFT calculations, if performed, would likely corroborate these expected shifts.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. For aniline derivatives, the HOMO is typically localized on the aniline ring and the nitrogen atom, reflecting their electron-donating capability, while the LUMO is often distributed over the aromatic system. researchgate.net

In 4-Bromo-N,N-bis(2-bromoethyl)aniline, the HOMO would likely have significant contributions from the π-system of the benzene (B151609) ring and the lone pair of the nitrogen atom. The bromine substituent and the bromoethyl groups would also influence the energy and distribution of these orbitals. The electron-withdrawing bromine atom on the ring would be expected to lower the energy of the HOMO, making the molecule less susceptible to oxidation compared to unsubstituted aniline. The LUMO would likely be an antibonding π* orbital of the phenyl ring. The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and reactivity. researchgate.netripublication.com

The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would show regions of high and low electron density. researchgate.net The nitrogen atom and the bromine atoms would be regions of higher electron density (nucleophilic), while the hydrogen atoms of the ethyl groups and the aromatic ring would be more electron-deficient (electrophilic).

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational flexibility and intermolecular interactions. nih.govhalo.science

The N,N-bis(2-bromoethyl) side chains of 4-Bromo-N,N-bis(2-bromoethyl)aniline are flexible and can adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. In both the gas phase and in solution, the molecule would be expected to exist as a dynamic equilibrium of different conformers. The rotation around the C-N and C-C bonds of the bromoethyl groups would be the primary source of this conformational flexibility. The solvent environment in a solution-phase simulation would play a significant role in stabilizing certain conformations through solute-solvent interactions. nih.gov

Mechanistic Pathways Computational Modeling

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the step-by-step pathways of chemical reactions involving aniline derivatives. dntb.gov.uaresearchgate.net Such models can predict the behavior of 4-Bromo-N,N-bis(2-bromoethyl)aniline, especially in reactions dominated by the nucleophilic character of the nitrogen atom and the electrophilic nature of the bromoethyl groups.

The N,N-bis(2-bromoethyl) moiety of the title compound is primed for intramolecular alkylation reactions, leading to the formation of a piperazine (B1678402) ring structure. This transformation is a nucleophilic substitution (S_N2) reaction where the aniline nitrogen acts as the nucleophile, attacking one of the electrophilic carbons of the bromoethyl groups and displacing a bromide ion. libretexts.orglibretexts.org

Computational modeling is used to characterize the transition state of this cyclization. The transition state is the highest energy point on the reaction pathway connecting the reactant to the intermediate. For the S_N2 alkylation of the bromoethyl group, the transition state is expected to feature:

A partially formed bond between the nitrogen nucleophile and the α-carbon of the ethyl group.

A partially broken bond between the α-carbon and the leaving bromide ion.

A trigonal bipyramidal geometry around the α-carbon, with the nitrogen, bromide, and three other atoms occupying the five positions.

DFT calculations can precisely model this geometry and its associated vibrational frequencies, confirming it as a true transition state (characterized by a single imaginary frequency). The presence of the para-bromo substituent on the aniline ring influences the nucleophilicity of the nitrogen atom, an effect that is accurately captured in these theoretical models.

The energy profile of a reaction maps the potential energy of the system as it progresses from reactants to products. For the intramolecular alkylation of 4-Bromo-N,N-bis(2-bromoethyl)aniline, computational methods can calculate the relative energies of the reactant, the transition state, any intermediates, and the final cyclized product.

A theoretical study on a related reaction involving the addition of anilines to a bromo-substituted ring system used the ωB97X-D functional to calculate the Gibbs Free Energy of reaction (ΔG_r). nih.gov Such calculations reveal the thermodynamic favorability and kinetic barriers of the proposed mechanism. For the cyclization of 4-Bromo-N,N-bis(2-bromoethyl)aniline, the first alkylation would lead to a charged intermediate, which would then undergo a second, faster intramolecular alkylation to form the final piperazine ring. The energy profile would quantify the activation energy for each step.

Below is a representative table of calculated energy values for a hypothetical two-step intramolecular alkylation, inferred from similar computational studies on aniline derivatives. nih.gov

| Species | Description | Calculated Relative Gibbs Free Energy (ΔG) (kcal/mol) |

|---|---|---|

| Reactant | 4-Bromo-N,N-bis(2-bromoethyl)aniline | 0.0 |

| TS1 | Transition state for first cyclization | +22.5 |

| Intermediate | N-(4-bromophenyl)-N-(2-bromoethyl)piperazinium ion | +5.8 |

| TS2 | Transition state for second cyclization | +15.2 |

| Product | N-(4-bromophenyl)piperazine hydrobromide | -10.4 |

Quantitative Structure-Reactivity/Property Relationship (QSRR/QSPR) Studies

QSRR and QSPR studies establish mathematical relationships between the structural features of molecules and their reactivity or physical properties. These models are invaluable for predicting the behavior of new or untested compounds based on a database of known molecules.

The development of a QSRR model for the reactivity of aniline derivatives like 4-Bromo-N,N-bis(2-bromoethyl)aniline follows a structured process. researchgate.netutq.edu.iq

Data Set Selection: A series of structurally related aniline derivatives with known experimental reactivity data (e.g., reaction rates) is compiled.

Descriptor Calculation: For each molecule in the series, a set of numerical parameters, known as molecular descriptors, is calculated using computational chemistry software. These can include electronic (e.g., atomic charges, HOMO/LUMO energies), topological, or quantum-chemical descriptors. dntb.gov.uaresearchgate.net

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are employed to create an equation that correlates a selection of the most relevant descriptors with the observed reactivity. researchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not overfitted.

A crucial aspect of model development is defining its Applicability Domain (AD). researchgate.net The AD specifies the chemical space within which the model can make reliable predictions. This prevents the erroneous application of the model to compounds that are structurally too different from those used in the training set. researchgate.net

In QSRR studies of aniline derivatives, specific molecular descriptors are often found to correlate strongly with reactivity, particularly for reactions involving the nitrogen atom or the aromatic ring. researchgate.netutq.edu.iq For 4-Bromo-N,N-bis(2-bromoethyl)aniline, key descriptors would include:

Electronic Descriptors: The energy of the Highest Occupied Molecular Orbital (HOMO) is related to the molecule's ability to donate electrons; a higher HOMO energy often correlates with increased nucleophilicity and faster reaction rates in electrophilic attacks. The calculated charge on the nitrogen atom (e.g., from Mulliken or NBO analysis) directly quantifies its electron density and availability for reaction. dntb.gov.uaresearchgate.net

Steric Descriptors: Molecular volume or surface area can influence reaction rates by controlling how easily a reactant can approach the reactive site. researchgate.net

The following table provides a hypothetical example of a QSRR correlation for a series of substituted anilines in an alkylation reaction.

| Compound | Substituent (Para) | HOMO Energy (eV) | Calculated Charge on N (a.u.) | Observed log(k_rel) |

|---|---|---|---|---|

| 1 | -OCH3 | -5.15 | -0.45 | 1.5 |

| 2 | -CH3 | -5.28 | -0.42 | 0.8 |

| 3 | -H | -5.40 | -0.40 | 0.0 |

| 4 | -Br (Title Compound Analog) | -5.55 | -0.38 | -0.6 |

| 5 | -NO2 | -5.90 | -0.32 | -2.5 |

This data illustrates a common trend where electron-donating groups increase the HOMO energy and electron density on the nitrogen, leading to a faster reaction rate, while electron-withdrawing groups have the opposite effect.

Synthetic Utility and Future Research Directions

Role as a Versatile Organic Building Block

The strategic placement of three bromine atoms at distinct positions within the molecule underpins its utility as a versatile precursor in various synthetic endeavors. The differing reactivity of the aryl bromide compared to the two alkyl bromides allows for selective chemical manipulations.

Precursor in Macrocycle Synthesis

N,N-Bis(2-halogenoalkyl)anilines, the class of compounds to which 4-Bromo-N,N-bis(2-bromoethyl)aniline belongs, are recognized as valuable starting materials for the synthesis of macrocyclic compounds. nih.gov The two bromoethyl chains can react with difunctional nucleophiles in a double alkylation reaction to form a new ring system. The presence of the 4-bromophenyl group can influence the conformational properties and host-guest chemistry of the resulting macrocycle.

The general approach to macrocyclization using this building block would involve high-dilution conditions to favor intramolecular or pseudo-intramolecular cyclization over intermolecular polymerization. The choice of the linking dinucleophile would determine the size and nature of the resulting macrocycle.

Table 1: Potential Dinucleophiles for Macrocycle Synthesis with 4-Bromo-N,N-bis(2-bromoethyl)aniline

| Dinucleophile Type | Example | Potential Macrocycle Class |

| Diamine | Ethylenediamine | Diazacrown Ether Analogue |

| Dithiol | 1,2-Ethanedithiol | Dithiacrown Ether Analogue |

| Dihydric Phenol | Catechol | O,O'-Bridged Cryptand-like Structure |

| Dicarboxylate | Terephthalic acid | Macrocyclic Diester |

Intermediate in the Construction of Complex Organic Scaffolds

While direct examples for 4-Bromo-N,N-bis(2-bromoethyl)aniline are not extensively documented in publicly available literature, the synthetic utility of closely related bromoaniline derivatives strongly suggests its potential as an intermediate in the construction of complex organic scaffolds. For instance, 4-bromoaniline (B143363) serves as a key building block for aminochromans. chemicalbook.com Similarly, other substituted bromoanilines are precursors for hole-transporting materials used in perovskite solar cells and for hydrophilic conjugated porphyrin dimers with applications in photodynamic therapy. sigmaaldrich.com

The 4-bromophenyl moiety can participate in various cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, while the bromoethyl arms can be used to introduce further complexity and conformational constraints. This dual reactivity allows for a modular approach to the synthesis of intricate three-dimensional structures.

Potential for Further Chemical Derivatization

The multiple reactive handles on 4-Bromo-N,N-bis(2-bromoethyl)aniline offer numerous possibilities for further chemical modification, enabling the synthesis of a diverse library of derivatives with tailored properties.

Modifying the Bromoethyl Chains (Inferred from SAR and synthesis)

The two primary alkyl bromide functionalities on the ethyl chains are susceptible to nucleophilic substitution. This allows for the introduction of a wide array of functional groups, thereby altering the molecule's steric and electronic properties.

Table 2: Potential Nucleophilic Substitution Reactions on the Bromoethyl Chains

| Nucleophile | Reagent Example | Resulting Functional Group | Potential Application |

| Azide | Sodium Azide | Azide | Precursor for amines via reduction or triazoles via click chemistry |

| Cyanide | Sodium Cyanide | Nitrile | Precursor for carboxylic acids, amines, or ketones |

| Thiolate | Sodium Thiophenoxide | Thioether | Introduction of sulfur-containing moieties |

| Alkoxide | Sodium Methoxide | Ether | Modification of solubility and polarity |

| Secondary Amine | Diethylamine | Tertiary Amine | Introduction of basic centers and further functionalization handles |

This derivatization strategy is foundational for structure-activity relationship (SAR) studies, where systematic modification of the side chains can be used to fine-tune the biological activity or material properties of the resulting compounds.

Functionalization of the Aromatic Ring (Inferred from SAR and synthesis)

The bromine atom on the aromatic ring provides a key site for functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of various substituents at the para-position of the aniline (B41778) ring.

A prime example of such a transformation is the Suzuki cross-coupling reaction, which has been successfully employed to modify the aromatic ring of a related bromoaniline derivative. mdpi.com This reaction would enable the coupling of 4-Bromo-N,N-bis(2-bromoethyl)aniline with a wide range of boronic acids or their esters.

Table 3: Potential Cross-Coupling Reactions on the Aromatic Ring

| Reaction Name | Coupling Partner | Resulting Structure | Potential Application |

| Suzuki Coupling | Arylboronic acid | Biaryl | Synthesis of conjugated materials, liquid crystals |

| Sonogashira Coupling | Terminal alkyne | Arylalkyne | Building block for polymers and complex natural products |

| Heck Coupling | Alkene | Arylalkene | Synthesis of stilbene (B7821643) derivatives and other vinylarenes |

| Buchwald-Hartwig Amination | Amine | Di- or Tri-arylamine | Synthesis of hole-transporting materials, ligands for catalysis |

| Stille Coupling | Organostannane | Biaryl, vinylarene | Versatile C-C bond formation |

The ability to selectively functionalize the aromatic ring, potentially in concert with modifications to the bromoethyl chains, opens up a vast chemical space for the design and synthesis of novel molecules.

Innovative Reaction Development Utilizing 4-Bromo-N,N-bis(2-bromoethyl)aniline (Inferred from general synthetic applications)

The unique trifunctional nature of 4-Bromo-N,N-bis(2-bromoethyl)aniline makes it an attractive substrate for the development of innovative and efficient synthetic methodologies. One can envision tandem or cascade reactions where multiple reactive sites are engaged in a single synthetic operation.

For example, a sequential cross-coupling and intramolecular cyclization strategy could be devised. First, a Suzuki or Sonogashira coupling on the aromatic ring could introduce a nucleophilic group. This newly installed nucleophile could then undergo an intramolecular reaction with one of the bromoethyl chains to form a new heterocyclic ring fused to the aniline core.

Furthermore, the development of orthogonal protection-deprotection strategies for the different bromine atoms could allow for highly selective and stepwise functionalization, leading to the construction of highly complex and precisely defined molecular architectures. The use of this compound as a scaffold for combinatorial chemistry to generate libraries of compounds for high-throughput screening in drug discovery or materials science is another promising avenue for future research. The synthesis of specialized materials, such as hole-transporting layers for organic electronic devices or precursors for photodynamic therapy agents, which have been achieved with related bromoaniline derivatives, highlights the potential for innovative applications of 4-Bromo-N,N-bis(2-bromoethyl)aniline. sigmaaldrich.comossila.com

Broader Implications for Alkylating Agents in Chemical Synthesis (Inferred from general applications)

The study of 4-Bromo-N,N-bis(2-bromoethyl)aniline offers a window into the broader implications of alkylating agents in the vast landscape of chemical synthesis. Alkylating agents are a fundamental class of reagents that introduce alkyl groups into a substrate molecule. The presence of two reactive bromoethyl groups in 4-Bromo-N,N-bis(2-bromoethyl)aniline categorizes it as a bifunctional alkylating agent, a feature that significantly expands its synthetic potential.

Historically, the development of alkylating agents, such as nitrogen mustards, was a pivotal moment in the advancement of medicinal chemistry. researchgate.netpatsnap.comnih.gov These compounds function by creating covalent bonds with nucleophilic sites on biological macromolecules like DNA, leading to the disruption of cellular processes. researchgate.net This reactivity, initially explored for its therapeutic applications, also holds immense value in general chemical synthesis for the construction of complex molecular architectures.

The bifunctionality of agents like 4-Bromo-N,N-bis(2-bromoethyl)aniline is of particular interest. Compared to monofunctional agents, bifunctional compounds can form cross-links, either intramolecularly within the same molecule or intermolecularly between different molecules. nih.gov This capability allows for the generation of cyclic structures, polymers, and other intricate three-dimensional frameworks. For instance, N,N-bis(2-bromoethyl)aniline, the non-brominated parent compound of the subject molecule, is utilized as a precursor in the synthesis of macrocycles. nih.gov The introduction of a bromine atom on the phenyl ring, as seen in 4-Bromo-N,N-bis(2-bromoethyl)aniline, adds another layer of synthetic versatility.

The bromine atom on the aromatic ring of 4-bromoaniline is known to participate in a variety of coupling reactions, such as the Suzuki-Miyaura and Heck reactions. chemicalbook.comchemicalbook.com This allows for the formation of new carbon-carbon bonds, a cornerstone of modern organic synthesis. Therefore, 4-Bromo-N,N-bis(2-bromoethyl)aniline can be envisioned as a trifunctional building block. The two bromoethyl groups can engage in alkylation reactions, while the aryl bromide can undergo metal-catalyzed cross-coupling. This orthogonality of reactive sites is a highly desirable feature in a synthetic intermediate, enabling the stepwise and controlled construction of complex target molecules.